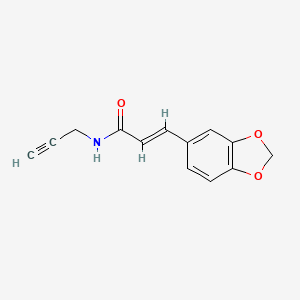

3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide

Description

3-(1,3-Benzodioxol-5-yl)-N-(2-propynyl)acrylamide is an acrylamide derivative featuring a 1,3-benzodioxol moiety (a methylenedioxy aromatic ring) and a propargyl (2-propynyl) group attached to the acrylamide nitrogen.

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-prop-2-ynylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-2-7-14-13(15)6-4-10-3-5-11-12(8-10)17-9-16-11/h1,3-6,8H,7,9H2,(H,14,15)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDARMWSBOVCRS-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

Introduction of the Propynyl Group: The propynyl group is introduced via a propargylation reaction, where propargyl bromide reacts with the benzodioxole derivative in the presence of a base such as potassium carbonate.

Acrylamide Formation: The final step involves the reaction of the propargylated benzodioxole with acryloyl chloride in the presence of a base like triethylamine to form the acrylamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acrylamide moiety to an amine.

Substitution: Nucleophilic substitution reactions can occur at the propynyl group, where nucleophiles like thiols or amines replace the propargyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Thiol or amine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, enabling the exploration of new chemical entities.

Biology

- Biochemical Probes : Research indicates that 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide can interact with biological targets such as enzymes and receptors, making it a valuable tool in biochemical studies.

- Mechanism of Action : The compound's mechanism involves modulating enzyme activity and forming covalent bonds with nucleophilic sites in proteins and DNA, potentially affecting their function.

Medicine

- Therapeutic Properties : Investigated for anti-inflammatory and anticancer activities. Studies have shown that it may inhibit certain cancer cell lines, suggesting potential as an anticancer agent.

- Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting specific diseases.

Industry

- Advanced Materials : The compound is utilized in creating polymers and coatings due to its structural characteristics, which enhance material properties such as durability and chemical resistance.

Case Studies

- Anticancer Activity Study : A study demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines through apoptosis induction mechanisms.

- Biochemical Interaction Analysis : Research highlighted its ability to selectively inhibit specific enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The propynyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins and DNA, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide and related acrylamide derivatives:

Table 1: Structural and Functional Comparison

*Molecular weight calculated based on formula C₁₃H₁₁NO₃.

Key Observations

Substituent Effects on Reactivity and Solubility

- The propargyl group in the target compound introduces alkyne functionality, enabling click chemistry modifications (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis . However, this group may reduce aqueous solubility compared to polar substituents like morpholine (e.g., 304.34 Da compound in ).

- N,N-Dimethyl analogs (e.g., 124778-00-3) exhibit higher solubility due to reduced hydrogen-bonding capacity, making them suitable for flavoring agents or formulations requiring hydrophilicity .

Biological Activity Trends

- Benzothiazole-substituted analogs (e.g., 1164491-93-3) demonstrate antifungal activity, likely due to the heterocyclic moiety’s ability to disrupt microbial membranes or enzymes .

- Morpholine-containing derivatives (e.g., 346713-76-6) may target central nervous system (CNS) receptors, as morpholine is a common pharmacophore in neuroactive drugs .

Crystallographic and Electronic Properties

- Substituents influence molecular packing and electronic profiles. For example, the 2-methylphenyl group in 5360-28-1 may enhance π-π stacking in crystal lattices, as seen in structurally similar compounds .

- Density functional theory (DFT) studies on benzodioxol-containing acrylamides (e.g., ) suggest that electron-rich aromatic systems improve binding to biological targets like enzymes or DNA.

Synthetic Approaches

- Many analogs are synthesized via Schiff base formation or amide coupling (e.g., ). The target compound likely follows similar routes, utilizing propargylamine and 3-(1,3-benzodioxol-5-yl)acryloyl chloride.

Biological Activity

3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula: C13H11NO3

- Molecular Weight: 229.23 g/mol

- CAS Number: 329777-84-6

The compound features a benzodioxole moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.

1. Antioxidant Activity

Research indicates that compounds containing benzodioxole structures often exhibit significant antioxidant properties. The presence of the benzodioxole ring in this compound suggests it may possess similar capabilities. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage.

2. Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the degradation of neurotransmitters. Inhibitors of these enzymes can have therapeutic implications for mood disorders and neurodegenerative diseases. Preliminary studies suggest that derivatives of compounds with similar structures show varying degrees of MAO inhibitory activity. For instance, certain benzodioxole derivatives have been identified as selective inhibitors of MAO-A, which could indicate a similar potential for this compound .

3. Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects, which is common among benzodioxole derivatives. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest in pharmacology.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antioxidant | Neutralizes free radicals | |

| MAO Inhibition | Potential selective inhibitor | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study: MAO Inhibition

A study on similar compounds demonstrated that certain derivatives showed potent inhibition against hMAO-A with IC50 values in the low micromolar range. This suggests that further investigation into the MAO inhibitory potential of this compound could yield promising results for treating mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.